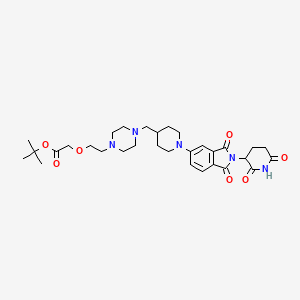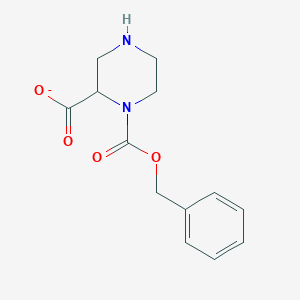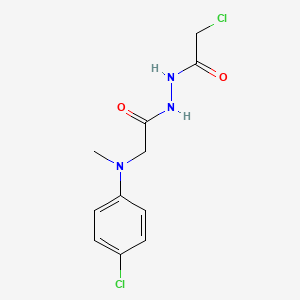
Uchl1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uchl1-IN-1 is a small molecule inhibitor specifically targeting ubiquitin carboxy-terminal hydrolase L1 (UCHL1), an enzyme involved in the ubiquitin-proteasome system. UCHL1 is highly expressed in neurons and plays a crucial role in maintaining protein homeostasis by removing ubiquitin from substrates, thus regulating their degradation. UCHL1 has been implicated in various neurodegenerative diseases, including Parkinson’s and Alzheimer’s diseases, as well as in certain cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uchl1-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final assembly: The final compound is assembled by coupling the modified core structure with specific side chains or functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Uchl1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
科学研究应用
Uchl1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of UCHL1 in the ubiquitin-proteasome system and its impact on protein degradation.
Biology: Employed in cellular and molecular biology research to investigate the function of UCHL1 in neuronal cells and its involvement in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases and certain cancers by inhibiting UCHL1 activity.
Industry: Utilized in the development of diagnostic tools and assays for detecting UCHL1 activity in biological samples
作用机制
Uchl1-IN-1 exerts its effects by specifically binding to the active site of UCHL1, inhibiting its deubiquitinating activity. The compound interacts with the catalytic triad of UCHL1, which includes a cysteine, histidine, and aspartate residue. This interaction prevents UCHL1 from cleaving ubiquitin from its substrates, leading to the accumulation of ubiquitinated proteins and subsequent degradation via the proteasome. This mechanism is particularly relevant in the context of neurodegenerative diseases, where dysregulation of protein homeostasis is a key pathological feature .
相似化合物的比较
Similar Compounds
Uchl1-IN-2: Another inhibitor of UCHL1 with a similar mechanism of action but different chemical structure.
LDN-57444: A well-known UCHL1 inhibitor used in various research studies.
Vialinin A: A natural product that inhibits UCHL1 activity and has been studied for its anti-inflammatory properties.
Uniqueness of Uchl1-IN-1
This compound is unique due to its high specificity and potency in inhibiting UCHL1. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for studying UCHL1 function in various biological contexts. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties make it a promising candidate for therapeutic development .
属性
分子式 |
C11H13Cl2N3O2 |
|---|---|
分子量 |
290.14 g/mol |
IUPAC 名称 |
N'-(2-chloroacetyl)-2-(4-chloro-N-methylanilino)acetohydrazide |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18) |
InChI 键 |
FFSDHQWKZUFJHE-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)

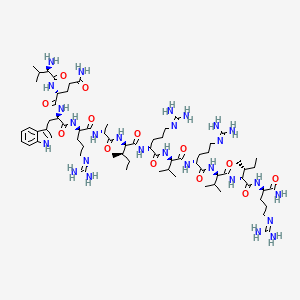
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)

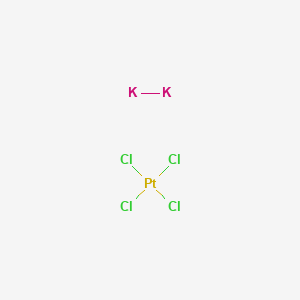
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)

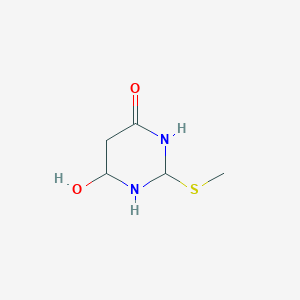
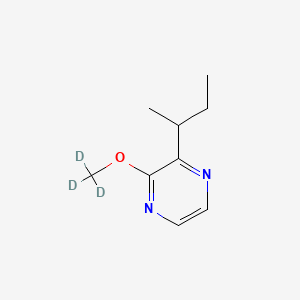
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
